- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

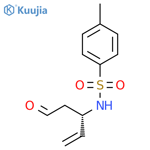

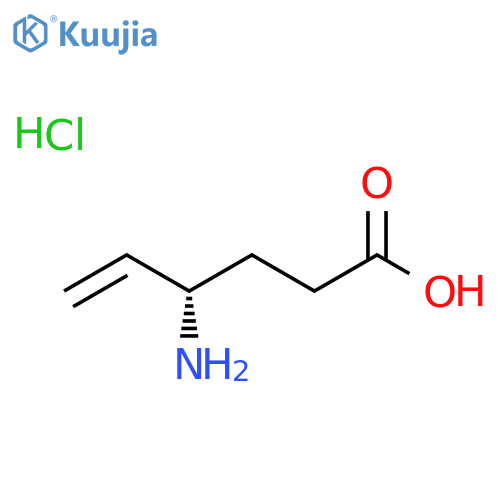

Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

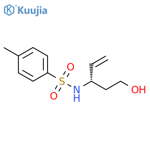

916677-41-3 structure

Produktname:(S)-4-Aminohex-5-enoic acid hydroChloride

CAS-Nr.:916677-41-3

MF:C6H12ClNO2

MW:165.617980957031

CID:4719693

(S)-4-Aminohex-5-enoic acid hydroChloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (S)-4-Aminohex-5-enoic acid hydroChloride

-

- Inchi: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

- InChI-Schlüssel: FBNKOYLPAMUOHS-NUBCRITNSA-N

- Lächelt: [C@@H](N)(C=C)CCC(=O)O.Cl

Berechnete Eigenschaften

- Genaue Masse: 165.0556563 g/mol

- Monoisotopenmasse: 165.0556563 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 4

- Komplexität: 112

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63.3

- Molekulargewicht: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10222-5g |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 95% | 5g |

$2499 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-250mg |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 98% | 250mg |

¥7173.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-1g |

(S)-4-aminohex-5-enoic acid hydrochloride |

916677-41-3 | 98% | 1g |

¥16748.00 | 2024-04-25 |

(S)-4-Aminohex-5-enoic acid hydroChloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 -

1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.3 Solvents: Diethyl ether ; rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

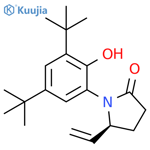

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.3 Solvents: Diethyl ether ; rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Referenz

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 4

Reaktionsbedingungen

1.1 -

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

2.2 Solvents: Diethyl ether ; rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

2.2 Solvents: Diethyl ether ; rt

2.3 Reagents: Ammonium chloride Solvents: Water ; rt

2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Referenz

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Referenz

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Referenz

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

2.3 Solvents: Acetone ; 20 min, rt

2.4 Reagents: Isopropanol ; rt

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

2.3 Solvents: Acetone ; 20 min, rt

2.4 Reagents: Isopropanol ; rt

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 40 h, rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

4.3 Solvents: Acetone ; 20 min, rt

4.4 Reagents: Isopropanol ; rt

5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

4.3 Solvents: Acetone ; 20 min, rt

4.4 Reagents: Isopropanol ; rt

5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

5.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

3.3 Solvents: Acetone ; 20 min, rt

3.4 Reagents: Isopropanol ; rt

4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

3.3 Solvents: Acetone ; 20 min, rt

3.4 Reagents: Isopropanol ; rt

4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Referenz

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Acetone ; 20 min, rt

1.4 Reagents: Isopropanol ; rt

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.3 Solvents: Acetone ; 20 min, rt

1.4 Reagents: Isopropanol ; rt

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Synthesis of vigabatrin, Heterocycles, 2006, 68(10), 2031-2036

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; 12 h, 4 °C

1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Referenz

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 d, 80 °C

1.2 Reagents: Pyridine Solvents: Benzene ; 12 h

2.1 Solvents: Diethyl ether ; 12 h, 4 °C

2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

1.2 Reagents: Pyridine Solvents: Benzene ; 12 h

2.1 Solvents: Diethyl ether ; 12 h, 4 °C

2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C

2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C

2.4 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3

Referenz

- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt

1.2 Solvents: Diethyl ether ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

1.2 Solvents: Diethyl ether ; rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt

2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C

3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt

4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux

Referenz

- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups, Journal of Organic Chemistry, 2017, 82(1), 532-540

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

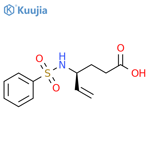

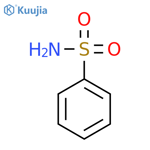

- 5-Hexenoic acid, 4-[(phenylsulfonyl)amino]-, (4S)-

- Benzenesulfonamide, N-[(1S)-1-(2-hydroxyethyl)-2-propen-1-yl]-4-methyl-

- BENZENESULFONAMIDE, 4-METHYL-N-[(1S)-1-(2-OXOETHYL)-2-PROPEN-1-YL]-

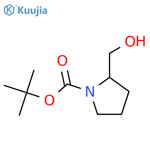

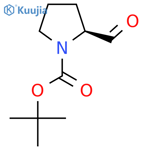

- tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

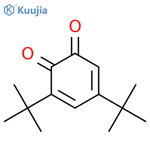

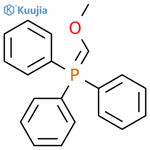

- 3,5-Di-tert-butyl-o-benzoquinone

- Benzenesulfonamide

- METHOXYMETHYLENETRIPHENYLPHOSPHORANE

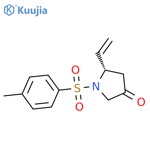

- 3-PYRROLIDINONE, 5-ETHENYL-1-[(4-METHYLPHENYL)SULFONYL]-, (5S)-

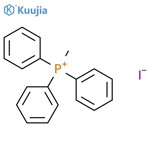

- methyl(triphenyl)phosphonium;iodide

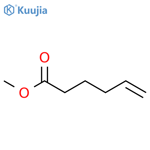

- Methyl 5-Hexenoate

- (5S)-1-[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]-5-ethenyl-2-pyrrolidinone

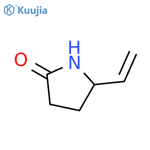

- 2-Pyrrolidinone, 5-ethenyl-, (S)-

- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate

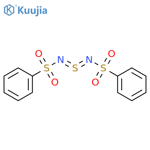

- Bis(phenylsulfonyl)sulfur diimide

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

(S)-4-Aminohex-5-enoic acid hydroChloride Verwandte Literatur

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride) Verwandte Produkte

- 2034259-00-0(N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide)

- 2171720-42-4(2-N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidoacetic acid)

- 1261509-44-7(6-Fluoro-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

- 397-73-9(N-(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

- 1465885-15-7(1-Phenacyl-1H-pyrrole-2-carbaldehyde)

- 127182-48-3((2S)-2-(azidomethyl)oxirane)

- 2034481-81-5(3-(2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one)

- 186612-15-7(N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide)

- 1368214-72-5(4-Bromo-5-cyclopropylthiophen-2-amine)

- 2137765-73-0(Urea, N'-cyclopentyl-N-[2-(methylamino)ethyl]-N-(1-methylethyl)-)

Empfohlene Lieferanten

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge